molecular formula C18H18ClN3O B12911043 4-Quinazolinamine, 2-chloro-N-methyl-N-(4-propoxyphenyl)- CAS No. 827031-02-7

4-Quinazolinamine, 2-chloro-N-methyl-N-(4-propoxyphenyl)-

Cat. No.: B12911043
CAS No.: 827031-02-7
M. Wt: 327.8 g/mol
InChI Key: RVVQCOFJEZMGFO-UHFFFAOYSA-N
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Description

2-chloro-N-methyl-N-(4-propoxyphenyl)quinazolin-4-amine is a chemical compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-methyl-N-(4-propoxyphenyl)quinazolin-4-amine typically involves the reaction of 2-chloro-4-aminobenzonitrile with N-methyl-N-(4-propoxyphenyl)amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the quinazoline ring .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-methyl-N-(4-propoxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products depend on the type of reaction. For example, substitution reactions can yield various substituted quinazolines, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

2-chloro-N-methyl-N-(4-propoxyphenyl)quinazolin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-methyl-N-(4-propoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, leading to the disruption of cellular processes such as DNA replication and repair. This inhibition can induce apoptosis in cancer cells, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine
  • 2-chloro-N-(4-ethoxyphenyl)-N-methylquinazolin-4-amine
  • 2-chloro-N-(4-phenoxyphenyl)-N-methylquinazolin-4-amine

Uniqueness

2-chloro-N-methyl-N-(4-propoxyphenyl)quinazolin-4-amine is unique due to its specific propoxyphenyl substitution, which can influence its biological activity and chemical reactivity. This substitution pattern may enhance its ability to interact with certain molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

827031-02-7

Molecular Formula

C18H18ClN3O

Molecular Weight

327.8 g/mol

IUPAC Name

2-chloro-N-methyl-N-(4-propoxyphenyl)quinazolin-4-amine

InChI

InChI=1S/C18H18ClN3O/c1-3-12-23-14-10-8-13(9-11-14)22(2)17-15-6-4-5-7-16(15)20-18(19)21-17/h4-11H,3,12H2,1-2H3

InChI Key

RVVQCOFJEZMGFO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N(C)C2=NC(=NC3=CC=CC=C32)Cl

Origin of Product

United States

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